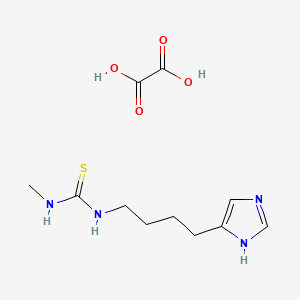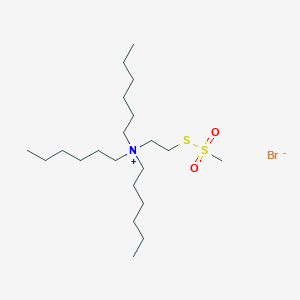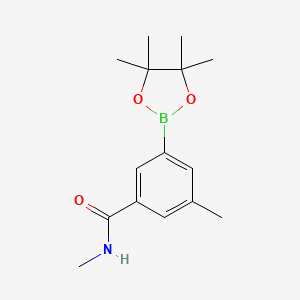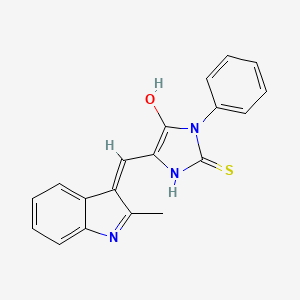
5-((2-Methyl-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-2-Mercapto-5-[(2-Methyl-1H-Indol-3-Yl)-Methylene]-3-Phenyl-3,5-Dihydro-4H-Imidazol-4-One is a complex organic compound that features a unique combination of indole, imidazole, and mercapto functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-Mercapto-5-[(2-Methyl-1H-Indol-3-Yl)-Methylene]-3-Phenyl-3,5-Dihydro-4H-Imidazol-4-One typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-1H-indole-3-carboxaldehyde with 2-mercapto-3-phenyl-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-Mercapto-5-[(2-Methyl-1H-Indol-3-Yl)-Methylene]-3-Phenyl-3,5-Dihydro-4H-Imidazol-4-One can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The indole and imidazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted indole and imidazole derivatives.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex organic molecules
Biology
In biological research, (5E)-2-Mercapto-5-[(2-Methyl-1H-Indol-3-Yl)-Methylene]-3-Phenyl-3,5-Dihydro-4H-Imidazol-4-One is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are investigating its ability to interact with specific biological targets, such as enzymes or receptors, to develop new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also serve as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5E)-2-Mercapto-5-[(2-Methyl-1H-Indol-3-Yl)-Methylene]-3-Phenyl-3,5-Dihydro-4H-Imidazol-4-One involves its interaction with specific molecular targets. The indole and imidazole rings can bind to enzymes or receptors, modulating their activity. The mercapto group may participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-Indole-3-Carboxaldehyde: A precursor in the synthesis of the target compound.
2-Mercapto-3-Phenyl-4H-Imidazol-4-One: Another precursor used in the synthesis.
Indole Derivatives: Compounds with similar indole structures, such as tryptamine and serotonin derivatives.
Uniqueness
(5E)-2-Mercapto-5-[(2-Methyl-1H-Indol-3-Yl)-Methylene]-3-Phenyl-3,5-Dihydro-4H-Imidazol-4-One is unique due to its combination of indole, imidazole, and mercapto functional groups. This unique structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H15N3OS |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-3-phenyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C19H15N3OS/c1-12-15(14-9-5-6-10-16(14)20-12)11-17-18(23)22(19(24)21-17)13-7-3-2-4-8-13/h2-11,23H,1H3,(H,21,24)/b15-11+ |
InChI Key |
HENBDVWJTRHRLX-RVDMUPIBSA-N |
Isomeric SMILES |
CC\1=NC2=CC=CC=C2/C1=C/C3=C(N(C(=S)N3)C4=CC=CC=C4)O |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=S)N3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


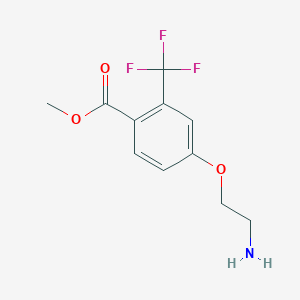
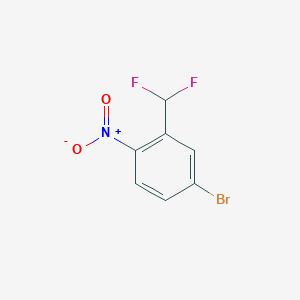
![N3-(7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-chloronicotinamide](/img/structure/B13717051.png)
![4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, hydrochloride, (3aR,4S,7R,7aS)-rel-](/img/structure/B13717059.png)

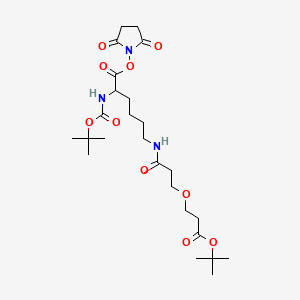

![Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13717091.png)
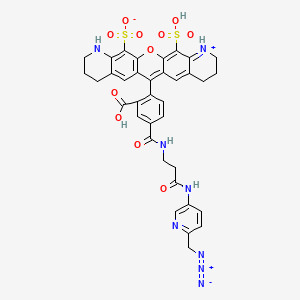
![2-Amino-8-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13717095.png)
![2-Chloro-5,7,8-trihydro-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B13717100.png)
